1-(2,4-difluoro-5-methylphenyl)methanamine
Overview
Description
1-(2,4-difluoro-5-methylphenyl)methanamine, is an organic compound characterized by the presence of a benzenemethanamine core substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluoro-5-methylphenyl)methanamine, typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorotoluene and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium on carbon or other transition metal catalysts.
Reaction Steps: The process involves the nucleophilic substitution of the fluorine atoms with the amine group, followed by the introduction of the methyl group at the 5 position. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound, is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluoro-5-methylphenyl)methanamine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzenemethanamines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-difluoro-5-methylphenyl)methanamine, has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluoro-5-methylphenyl)methanamine, involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 2,4-difluoro-: Lacks the methyl group at the 5 position.
Benzenemethanamine, 2,5-difluoro-: Has fluorine atoms at the 2 and 5 positions instead of 2 and 4.
Benzenemethanamine, 3,4-difluoro-: Fluorine atoms are at the 3 and 4 positions.
Uniqueness
1-(2,4-difluoro-5-methylphenyl)methanamine, is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
(2,4-difluoro-5-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKZEHJSKRYMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443323 | |
Record name | BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329314-63-8 | |
Record name | BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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